Cas no 1993278-93-5 (1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-)

1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 化学的及び物理的性質
名前と識別子
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- 1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-
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- インチ: 1S/C21H19F2NO4/c22-19(23)16-9-24(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,25,26)/t16-,17-/m0/s1
- InChIKey: DUAGREDNWGTDAN-IRXDYDNUSA-N
- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C[C@H](C(F)F)[C@@H](C(O)=O)C1
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717226-0.25g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |
1993278-93-5 | 95% | 0.25g |
$679.0 | 2023-07-08 | |
1PlusChem | 1P02917Y-5g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 5g |
$4978.00 | 2023-12-19 | |
1PlusChem | 1P02917Y-100mg |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 100mg |
$651.00 | 2023-12-19 | |
1PlusChem | 1P02917Y-500mg |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 500mg |
$1384.00 | 2023-12-19 | |
Aaron | AR0291GA-500mg |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 500mg |
$1495.00 | 2025-02-17 | |
Aaron | AR0291GA-250mg |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 250mg |
$959.00 | 2025-02-17 | |
Aaron | AR0291GA-10g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |
1993278-93-5 | 95% | 10g |
$8134.00 | 2023-12-15 | |
Enamine | EN300-717226-10.0g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |
1993278-93-5 | 95% | 10.0g |
$5897.0 | 2023-07-08 | |
Enamine | EN300-717226-5.0g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |
1993278-93-5 | 95% | 5.0g |
$3977.0 | 2023-07-08 | |
Enamine | EN300-717226-0.1g |
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |
1993278-93-5 | 95% | 0.1g |
$476.0 | 2023-07-08 |
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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6. Book reviews
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-に関する追加情報
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-: An Overview
The compound with the CAS number 1993278-93-5, known as 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring, a difluoromethyl group, and a fluoren-9-ylmethyl ester moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
Recent studies have highlighted the importance of pyrrolidine-based compounds in various therapeutic areas. For instance, the presence of a difluoromethyl group can enhance the metabolic stability and bioavailability of the molecule, making it a valuable scaffold for drug design. The fluoren-9-ylmethyl ester moiety, on the other hand, can improve the lipophilicity and cell permeability of the compound, which are crucial for its effectiveness in biological systems.
In terms of its synthesis, 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, can be prepared through a multi-step process involving the formation of the pyrrolidine ring, introduction of the difluoromethyl group, and esterification with the fluoren-9-ylmethyl alcohol. The stereochemistry of the (3R,4R)-configuration is critical for its biological activity and must be carefully controlled during synthesis.
One of the key areas of research involving this compound is its potential as an inhibitor of specific enzymes or receptors. For example, studies have shown that compounds with similar structures can act as potent inhibitors of serine proteases, which are involved in various physiological and pathological processes. The difluoromethyl group has been found to enhance the inhibitory activity by forming stable covalent bonds with the active site cysteine residues of these enzymes.
Moreover, the compound's ability to cross cell membranes due to its lipophilic nature makes it an attractive candidate for targeting intracellular proteins. This property is particularly useful in developing drugs for diseases such as cancer, where intracellular targets are often difficult to reach with conventional small molecules.
In addition to its enzymatic inhibition properties, 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, has also been explored for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways and are important targets for drug discovery. The unique structural features of this compound make it suitable for interacting with specific GPCRs and modulating their activity.
Preclinical studies have demonstrated that this compound exhibits promising pharmacological properties. In vitro assays have shown high potency and selectivity against specific targets, while in vivo studies have confirmed its efficacy in animal models of various diseases. These findings suggest that 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, has significant potential as a lead compound for further drug development.
However, despite its promising properties, several challenges remain in translating this compound into clinical applications. One major challenge is optimizing its pharmacokinetic properties to ensure adequate bioavailability and stability in vivo. Additionally, thorough safety and toxicity evaluations are necessary to ensure that it is safe for human use.
To address these challenges, ongoing research is focused on optimizing the chemical structure of 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, through techniques such as structure-based drug design and high-throughput screening. These efforts aim to identify derivatives with improved pharmacological profiles while maintaining or enhancing their biological activity.
In conclusion, 1,3-pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-, represents a promising candidate in the development of novel therapeutic agents. Its unique structural features and biological activities make it an important molecule for further investigation in medicinal chemistry and pharmaceutical research. As research progresses, it is likely that this compound will continue to play a significant role in advancing our understanding of complex biological systems and developing new treatments for various diseases.
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